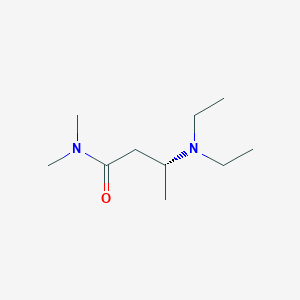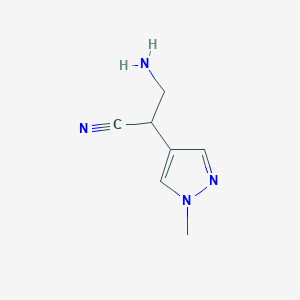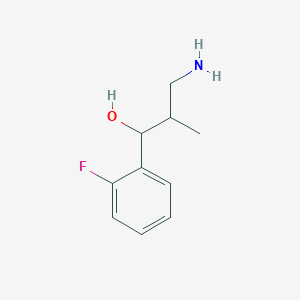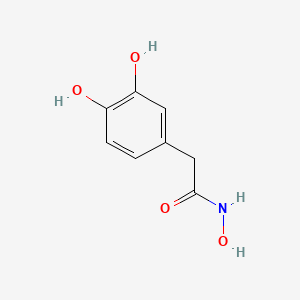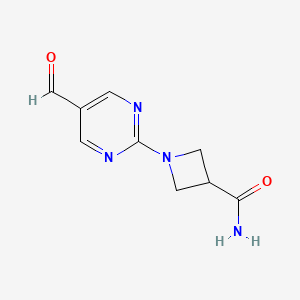
1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide is a heterocyclic compound with a molecular formula of C9H10N4O2 and a molecular weight of 206.20 g/mol . This compound features a pyrimidine ring fused to an azetidine ring, with a formyl group at the 5-position of the pyrimidine ring and a carboxamide group at the 3-position of the azetidine ring. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under specific conditions. For example, the preparation of azetidine derivatives often involves the activation of a chloride group with trimethylamine, followed by cyclization to form the azetidine ring . Microwave-assisted synthesis has also been employed to prepare azetidine derivatives, offering advantages such as reduced reaction times and improved yields .
Analyse Chemischer Reaktionen
1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the formyl group can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a small-molecule inhibitor of specific enzymes and proteins, such as STAT3, which is involved in various cellular processes including cell growth and differentiation . Additionally, azetidine derivatives have been explored for their potential anticancer properties .
Wirkmechanismus
The mechanism of action of 1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, as a potential STAT3 inhibitor, it binds to the SH2 domain of STAT3, preventing its dimerization and subsequent DNA-binding activity . This inhibition can lead to the suppression of STAT3-mediated gene transcription, which is implicated in various cancers.
Vergleich Mit ähnlichen Verbindungen
1-(5-Formylpyrimidin-2-yl)azetidine-3-carboxamide can be compared with other azetidine derivatives, such as ®-azetidine-2-carboxamide analogues, which have been studied for their STAT3-inhibitory potencies . These compounds share a similar azetidine core structure but differ in their substituents, which can influence their biological activity and pharmacokinetic properties. The unique combination of the pyrimidine and azetidine rings in this compound contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10N4O2 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
1-(5-formylpyrimidin-2-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C9H10N4O2/c10-8(15)7-3-13(4-7)9-11-1-6(5-14)2-12-9/h1-2,5,7H,3-4H2,(H2,10,15) |
InChI-Schlüssel |
GKWWHDXNRODTMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C2=NC=C(C=N2)C=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13205454.png)
![2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B13205459.png)
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid](/img/structure/B13205477.png)
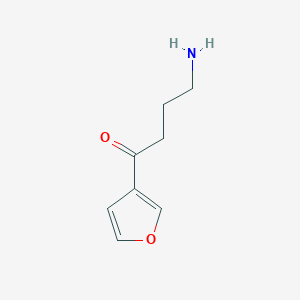
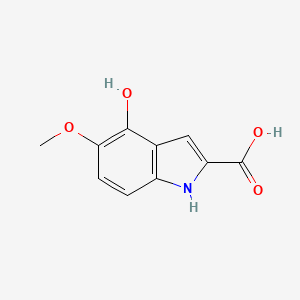

![8-(2-Hydroxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205497.png)
![5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13205508.png)
